2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Description
2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound featuring a unique combination of azepane and imidazo[1,2-a]pyridine moieties
Properties
IUPAC Name |
2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-16-10-4-6-12-24(21(16)28)14-18(27)23-20-19(15-8-2-1-3-9-15)22-17-11-5-7-13-25(17)20/h1-3,5,7-9,11,13,16,26H,4,6,10,12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGDFGLCDHMOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)O)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution to form the azepane ring.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo functionalities can be introduced via oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through cyclization reactions involving a pyridine derivative and an imidazole precursor. Catalysts such as palladium or copper may be used to facilitate this process.
Coupling of the Two Moieties: The final step involves coupling the azepane and imidazo[1,2-a]pyridine moieties through an acetamide linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group or the imidazo[1,2-a]pyridine moiety to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or saturated heterocycles
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism by which 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical reactivity.
Azepane Derivatives: Compounds containing the azepane ring structure, which may have similar physical and chemical properties.
Uniqueness
What sets 2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide apart is the combination of the azepane and imidazo[1,2-a]pyridine moieties. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
